8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a trifluoromethyl group, and a butyl(methyl)amino substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Substitution with Butyl(methyl)amino Group: The butyl(methyl)amino group can be introduced through nucleophilic substitution reactions using butylamine and methylamine as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chroman derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the butyl(methyl)amino group.
8-{[ethyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains an ethyl(methyl)amino group instead of butyl(methyl)amino.
Uniqueness
The presence of the butyl(methyl)amino group in 8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from similar compounds
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c1-3-4-12-26(2)13-16-17(27)11-10-15-19(28)18(14-8-6-5-7-9-14)21(22(23,24)25)29-20(15)16/h5-11,27H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMHUOCMTXGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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